4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95%
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Overview
Description
4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid (FMPHBA) is an organic compound that is used in a variety of applications. It is a widely used compound in the synthesis of pharmaceuticals and other chemical compounds. FMPHBA has a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer activities. In addition, it has been shown to have potential applications in drug delivery, imaging agents, and gene expression.
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-oxidants, and anti-cancer agents. In addition, it has been used in the development of imaging agents, drug delivery systems, and gene expression regulators. Furthermore, 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% has been used in the study of biochemical and physiological processes, including inflammation, oxidative stress, and cancer.
Mechanism of Action
The exact mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% acts as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory enzymes, such as cyclooxygenase and phospholipase A2. In addition, 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% has been shown to possess anti-oxidant and anti-cancer activities via the inhibition of reactive oxygen species and the induction of apoptosis.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been shown to have potential applications in drug delivery, imaging agents, and gene expression. Furthermore, 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% has been shown to modulate the activity of various biochemical pathways, including those involved in inflammation, oxidative stress, and cancer.
Advantages and Limitations for Lab Experiments
4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% is a useful compound for laboratory experiments due to its wide range of applications and its relative ease of synthesis. Its advantages include its low cost, its availability in a variety of forms, and its wide range of biological activities. However, there are some limitations to using 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments, including its potential toxicity and its potential for adverse side effects.
Future Directions
There are a number of potential future directions for research involving 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95%. These include further exploration of its anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, further research could be conducted into its potential applications in drug delivery, imaging agents, and gene expression. Furthermore, further research could be conducted into its potential to modulate biochemical pathways involved in inflammation, oxidative stress, and cancer. Finally, further research could be conducted into its potential toxicity and side effects.
Synthesis Methods
4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid, 95% is synthesized through a series of reactions involving a variety of reagents. The general reaction scheme is as follows:
1) A 4-methylphenyl-2-hydroxybenzoic acid is reacted with a 3-fluoro-4-methylphenyl halide in the presence of a base to form a 4-methylphenyl-3-fluoro-2-hydroxybenzoic acid.
2) The 4-methylphenyl-3-fluoro-2-hydroxybenzoic acid is then reacted with an acid to form a 4-(3-fluoro-4-methylphenyl)-2-hydroxybenzoic acid.
properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODZZAMICODKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689278 |
Source
|
Record name | 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-84-0 |
Source
|
Record name | 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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